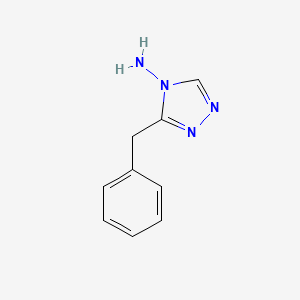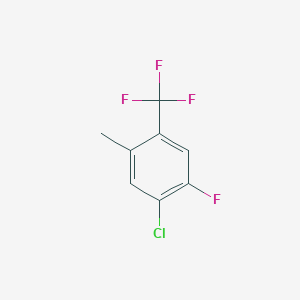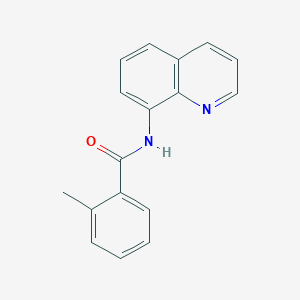![molecular formula C19H14N2O3 B14139209 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile CAS No. 89224-74-8](/img/structure/B14139209.png)
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol . This reaction is known for its efficiency and high yield.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to scale up the synthesis of similar indole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Applications De Recherche Scientifique
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which may explain its diverse biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
4H-Furo[3,2-b]indole-2-carboxamide: Another indole derivative with comparable properties.
Uniqueness
3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile stands out due to its unique combination of methoxy and phenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
89224-74-8 |
|---|---|
Formule moléculaire |
C19H14N2O3 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
3,7-dimethoxy-4-phenylfuro[3,2-b]indole-2-carbonitrile |
InChI |
InChI=1S/C19H14N2O3/c1-22-13-8-9-15-14(10-13)18-17(19(23-2)16(11-20)24-18)21(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clé InChI |
JMVAHJOWMMKDFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=C2OC(=C3OC)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)

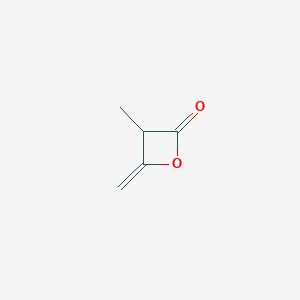
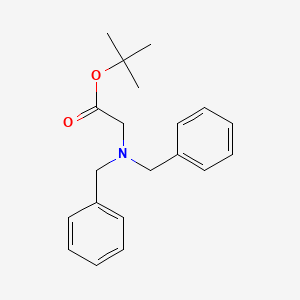
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)

![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)


